molecular formula C11H10NSe B12879757 2,4-Dimethylquinoline-8-selenol CAS No. 478960-97-3

2,4-Dimethylquinoline-8-selenol

Cat. No.: B12879757
CAS No.: 478960-97-3
M. Wt: 235.17 g/mol
InChI Key: SSJPKPKFQMBTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylquinoline-8-selenol is an organoselenium compound that features a quinoline ring substituted with methyl groups at the 2 and 4 positions and a selenol group at the 8 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinoline-8-selenol typically involves the introduction of selenium into a pre-formed 2,4-dimethylquinoline scaffold. One common method is the reaction of 2,4-dimethylquinoline with selenium reagents under controlled conditions. For instance, the reaction can be carried out using sodium selenide (Na2Se) in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinoline-8-selenol can undergo various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The methyl groups and the selenol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can yield selenoxide or selenone, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

2,4-Dimethylquinoline-8-selenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinoline-8-selenol involves its interaction with various molecular targets. The selenol group can act as a nucleophile, participating in redox reactions and potentially modulating biological pathways. The quinoline ring can interact with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

    2,4-Dimethylquinoline: Lacks the selenol group but shares the quinoline scaffold.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a selenol group at the 8 position.

    2,4-Diphenylquinoline: Features phenyl groups instead of methyl groups at the 2 and 4 positions.

Uniqueness: 2,4-Dimethylquinoline-8-selenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

478960-97-3

Molecular Formula

C11H10NSe

Molecular Weight

235.17 g/mol

InChI

InChI=1S/C11H10NSe/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6H,1-2H3

InChI Key

SSJPKPKFQMBTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2[Se])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.